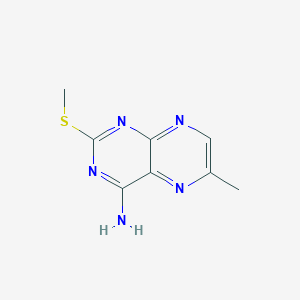![molecular formula C21H13NO B12554429 2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine CAS No. 143101-41-1](/img/structure/B12554429.png)
2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of furo[3,2-b]pyridines, which are known for their versatile pharmacological properties, including anticancer activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine typically involves multi-step reactions. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . Another approach involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, enabling a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxidized derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Applications De Recherche Scientifique
2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine involves its interaction with key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt cellular signaling, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furo[2,3-b]pyridine: Another member of the furopyridine family with similar pharmacological properties.
Furo[2,3-c]pyridine: Known for its use in drug design and synthesis.
Furo[3,2-c]pyridine: Possesses additional nitrogen atoms, enhancing its hydrogen bond acceptor capabilities.
Uniqueness
2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its phenylethynyl group contributes to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
143101-41-1 |
|---|---|
Formule moléculaire |
C21H13NO |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
2-phenyl-5-(2-phenylethynyl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-18-13-14-20-19(22-18)15-21(23-20)17-9-5-2-6-10-17/h1-10,13-15H |
Clé InChI |
VMXKQOJRHGCQFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=NC3=C(C=C2)OC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


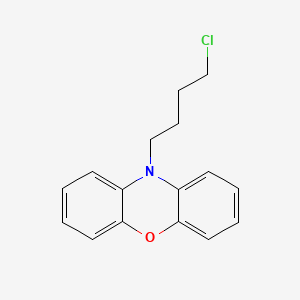
![Morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B12554352.png)
![1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B12554353.png)
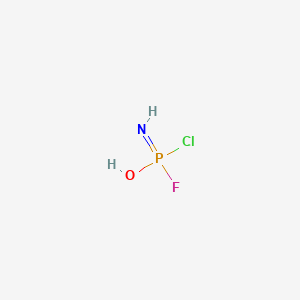
![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]-](/img/structure/B12554361.png)
![Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate](/img/structure/B12554369.png)
![Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-](/img/structure/B12554375.png)
![Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-](/img/structure/B12554385.png)
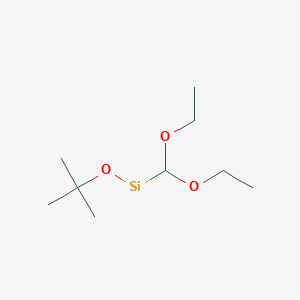

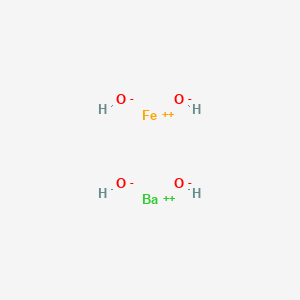
phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
